3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid
Overview
Description
3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid is an organic compound with the molecular formula C10H9F3N2O4 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an anilino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid typically involves the following steps:
Amination: The nitro compound is then subjected to a reduction process to convert the nitro group to an amino group. This can be done using reducing agents like iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting amine is then coupled with a propanoic acid derivative, such as acrylonitrile, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid depends on its specific application. In general, the nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. The anilino group can interact with various biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-[2-Nitro-4-(methyl)anilino]propanoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-[2-Nitro-4-(chloro)anilino]propanoic acid: Contains a chloro group instead of a trifluoromethyl group.
3-[2-Nitro-4-(bromo)anilino]propanoic acid: Contains a bromo group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)anilino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c11-10(12,13)6-1-2-7(8(5-6)15(18)19)14-4-3-9(16)17/h1-2,5,14H,3-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTPACJKQFUDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377413 | |
Record name | N-[2-Nitro-4-(trifluoromethyl)phenyl]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37040-43-0 | |
Record name | N-[2-Nitro-4-(trifluoromethyl)phenyl]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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